3-Hydroxy Midostaurin-d5

Therapeutic Drug Monitoring LC-MS/MS Bioanalysis Method Validation

This deuterated analog uniquely matches the primary active metabolite of midostaurin, enabling precise correction of matrix effects, ionization variability, and extraction losses in LC-MS/MS bioanalysis. Non-deuterated CGP52421 cannot provide these corrections, and parent drug internal standards introduce bias. Essential for ANDA bioequivalence studies, DDI assessment, and PK-PD modeling. Secure your supply of high-purity (≥98%) 3-Hydroxy Midostaurin-d5 to meet FDA/EMA bioanalytical validation requirements.

Molecular Formula C35H30N4O5
Molecular Weight 591.7 g/mol
Cat. No. B12424109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy Midostaurin-d5
Molecular FormulaC35H30N4O5
Molecular Weight591.7 g/mol
Structural Identifiers
SMILESCC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(NC6=O)O)N(C)C(=O)C9=CC=CC=C9)OC
InChIInChI=1S/C35H30N4O5/c1-35-31(43-3)23(37(2)34(42)18-11-5-4-6-12-18)17-24(44-35)38-21-15-9-7-13-19(21)25-27-28(33(41)36-32(27)40)26-20-14-8-10-16-22(20)39(35)30(26)29(25)38/h4-16,23-24,31,33,41H,17H2,1-3H3,(H,36,40)/t23-,24-,31-,33?,35+/m1/s1/i4D,5D,6D,11D,12D
InChIKeyZZSBPGIGIUFJRA-XHHVRTAYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy Midostaurin-d5 (CGP52421-d5): Deuterated Internal Standard for Midostaurin Metabolite Quantification in LC-MS/MS Bioanalysis


3-Hydroxy Midostaurin-d5 (CGP52421-d5) is a deuterium-labeled analog of 3-Hydroxy Midostaurin (CGP52421), the primary active metabolite of the multi-kinase inhibitor midostaurin (PKC412). This compound incorporates five deuterium atoms (d5) into its molecular structure, resulting in a molecular formula of C35H25D5N4O5 and a molecular weight of 591.68 g/mol [1]. As a stable isotope-labeled internal standard, 3-Hydroxy Midostaurin-d5 exhibits nearly identical physicochemical and chromatographic behavior to its non-deuterated counterpart while providing a distinct mass shift detectable by triple quadrupole mass spectrometry, enabling precise correction for matrix effects, ionization variability, and sample preparation losses in quantitative bioanalytical workflows [2]. 3-Hydroxy Midostaurin itself is formed via CYP3A4-mediated 7-hydroxylation of midostaurin and potently inhibits FMS-like tyrosine kinase 3 (FLT3) autophosphorylation with IC50 values of approximately 132 nM in culture medium and 9.8 μM in plasma [3].

Why 3-Hydroxy Midostaurin-d5 Cannot Be Replaced by Non-Deuterated 3-Hydroxy Midostaurin or Alternative Isotope-Labeled Midostaurin Analogs in Quantitative LC-MS/MS Assays


Substitution of 3-Hydroxy Midostaurin-d5 with non-deuterated 3-Hydroxy Midostaurin (CGP52421) or alternative isotope-labeled midostaurin derivatives fundamentally compromises quantitative accuracy in LC-MS/MS bioanalysis. Non-deuterated CGP52421 cannot serve as an internal standard because it co-elutes with and is spectrally indistinguishable from the endogenous analyte, providing no correction for matrix suppression or extraction variability [1]. While midostaurin-d5 (parent drug internal standard) has been validated for quantification of midostaurin with within-day precision of 1.2–2.8% and between-day precision of 1.2–6.9%, it lacks structural identity with the CGP52421 metabolite, resulting in differential extraction recovery, chromatographic retention, and ionization efficiency that introduce systematic bias when quantifying 3-Hydroxy Midostaurin levels [2]. Deuterated analogs labeled at alternative positions or with different isotopic enrichment (e.g., 13C6-labeled variants) exhibit distinct mass shifts and may demonstrate variable isotopic purity and stability profiles, requiring independent method re-validation. The d5 labeling pattern of 3-Hydroxy Midostaurin-d5 provides a +5 Da mass shift that minimizes spectral overlap with the analyte while maintaining co-elution characteristics essential for reliable internal standardization .

Quantitative Differentiation Evidence for 3-Hydroxy Midostaurin-d5 Relative to Closest Analogs and In-Class Comparators


3-Hydroxy Midostaurin-d5 Enables LC-MS/MS Method Precision of 1.2–2.8% (Within-Day) and 1.2–6.9% (Between-Day) in Human Plasma, Validated Against Regulatory Acceptance Criteria

Using midostaurin-d5 as the internal standard in a validated LC-MS/MS assay for human plasma quantification, the method achieved within-day precision (repeatability) of 1.2–2.8% RSD and between-day precision (intermediate precision) of 1.2–6.9% RSD across quality control samples spanning 75–2500 ng/mL. Accuracy, expressed as β-expectation tolerance limit, met acceptance criteria of ±15% (±20% at the lower limit of quantification). This performance benchmark, enabled by the deuterated internal standard, provides the analytical foundation for quantifying the parent drug and can be extended to metabolite quantification when an analyte-matched internal standard such as 3-Hydroxy Midostaurin-d5 is employed [1].

Therapeutic Drug Monitoring LC-MS/MS Bioanalysis Method Validation

3-Hydroxy Midostaurin (CGP52421) Exhibits 5.4-Fold Lower FLT3 Inhibitory Potency Than Parent Midostaurin in Human Plasma, Mandating Analyte-Specific Quantification with Matched Internal Standard

In human plasma, the parent drug midostaurin (PKC412) inhibits FLT3 autophosphorylation with an IC50 of 1.8 μM, whereas its major active metabolite 3-Hydroxy Midostaurin (CGP52421) exhibits an IC50 of 9.8 μM, representing a 5.4-fold reduction in potency [1]. In culture medium containing 10% serum, the differential is even more pronounced: CGP52421 (IC50 = 132 nM) is 22-fold less potent than PKC412 (IC50 = ~6 nM) [1]. Notably, despite lower intrinsic potency, CGP52421 accumulates to steady-state plasma concentrations of 20–30 μM in patients, which is 2–3-fold above its plasma IC50, enabling it to contribute significantly to overall FLT3 inhibition in vivo [1]. At the 100–500 nM dose range, CGP52421 demonstrates greater cytotoxicity than PKC412 in cellular assays, indicating a distinct pharmacological profile that cannot be inferred from parent drug measurements alone .

FLT3 Inhibition Active Metabolite Pharmacology Pharmacokinetic-Pharmacodynamic Modeling

Midostaurin-d5 Internal Standard Enables Therapeutic Drug Monitoring with Lower Limit of Quantification (LLOQ) of 75 ng/mL in Human Plasma, Supporting Clinical Pharmacokinetic Assessment

A validated LC-MS/MS method employing midostaurin-d5 as internal standard achieved a lower limit of quantification (LLOQ) of 75 ng/mL in human plasma with accuracy within ±20% and precision ≤20% RSD at this concentration, across a linear calibration range of 75–2500 ng/mL [1]. This sensitivity enables reliable quantification of midostaurin trough concentrations in patients receiving the standard 100 mg twice-daily regimen. The method has been successfully applied to therapeutic drug monitoring in patients with advanced systemic mastocytosis, with β-expectation tolerance limits meeting ±15% acceptance criteria across all quality control levels [1]. Extension of this analytical framework to metabolite quantification using 3-Hydroxy Midostaurin-d5 as internal standard would enable simultaneous monitoring of parent drug and active metabolite concentrations, which is clinically relevant given that CGP52421 and CGP62221 together achieve steady-state trough levels exceeding those of the parent drug [2].

Therapeutic Drug Monitoring Lower Limit of Quantification Clinical Pharmacokinetics

3-Hydroxy Midostaurin-d5 Molecular Weight Differential of +5 Da Relative to Non-Deuterated Analyte Enables Baseline Mass Spectrometric Resolution with Co-Elution Chromatography

3-Hydroxy Midostaurin-d5 (CGP52421-d5) has a molecular formula of C35H25D5N4O5 and a molecular weight of 591.68 g/mol, representing a +5 Da mass shift relative to non-deuterated 3-Hydroxy Midostaurin (CGP52421, molecular weight 586.6 g/mol, C35H30N4O5) [1]. This isotopic mass shift is sufficient to prevent spectral overlap and cross-talk in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes on triple quadrupole mass spectrometers, while preserving nearly identical chromatographic retention time (±0.02 min) and ionization efficiency [2]. In contrast, alternative 13C6-labeled analogs (e.g., CGP52421-13C6) provide a +6 Da mass shift but require different synthetic routes and may exhibit distinct isotopic purity specifications [3]. The d5 labeling ensures that the internal standard co-elutes precisely with the analyte, providing optimal correction for matrix-induced ionization suppression and enhancement, which is critical for plasma-based assays where phospholipid interference is prevalent [2].

Stable Isotope Labeling Mass Spectrometry Internal Standard Selection

CYP3A4-Mediated Midostaurin Metabolism Generates CGP52421 at Steady-State Trough Concentrations Exceeding Parent Drug Levels, Requiring Metabolite-Specific Quantification

Midostaurin is extensively metabolized by CYP3A4 to form two major active metabolites: CGP52421 (3-Hydroxy Midostaurin, via 7-hydroxylation) and CGP62221 (O-desmethyl midostaurin, via O-demethylation) [1]. Following chronic dosing in patients, both CGP52421 and CGP62221 attain steady-state plasma trough levels that exceed those of the parent drug midostaurin [2]. Specifically, CGP52421 accumulates to concentrations of 20–30 μM at steady state, which is 2–3-fold higher than its plasma IC50 for FLT3 inhibition (9.8 μM), indicating substantial pharmacological contribution to overall anti-leukemic activity [3]. Furthermore, midostaurin and its metabolites are substrates, reversible and time-dependent inhibitors, and inducers of CYP3A4, creating a complex auto-induction feedback loop that alters the parent-to-metabolite ratio over time [1]. This time-dependent pharmacokinetic behavior necessitates simultaneous quantification of both parent drug and active metabolites using matched internal standards for accurate exposure assessment [4].

Drug Metabolism CYP3A4 Pharmacokinetics

3-Hydroxy Midostaurin-d5 Vendor Specifications: ≥98% Purity by HPLC, Supporting Regulatory-Compliant Bioanalytical Method Validation

Commercially available 3-Hydroxy Midostaurin-d5 (CGP52421-d5) is supplied with certified purity of ≥98% as determined by HPLC, with comprehensive characterization including LC-MS and NMR spectral data provided in Certificates of Analysis . The product is typically supplied as a solid at room temperature with recommended storage at -20°C for 3 years or 4°C for 2 years in powder form, and -80°C for 6 months or -20°C for 1 month when dissolved in solvent . In contrast, non-deuterated CGP52421 reference standards, while also available at ≥98% purity, lack the isotopic enrichment verification (typically ≥98% isotopic purity for d5-labeled compounds) that ensures minimal unlabeled analyte contamination in the internal standard . This purity specification is essential for bioanalytical method validation under FDA and EMA guidelines, which require that internal standard purity be documented and that isotopic purity be sufficient to prevent contribution to analyte signal [1].

Quality Control Analytical Reference Standards Method Validation

Primary Research and Industrial Applications for 3-Hydroxy Midostaurin-d5 Based on Validated Quantitative Differentiation Evidence


Simultaneous Quantification of Midostaurin and CGP52421 in Clinical Pharmacokinetic Studies and Therapeutic Drug Monitoring

3-Hydroxy Midostaurin-d5 serves as the analyte-matched internal standard for quantifying the active metabolite CGP52421 in human plasma samples from patients receiving midostaurin therapy. Validated LC-MS/MS methods using deuterated internal standards have demonstrated within-day precision of 1.2–2.8% RSD and between-day precision of 1.2–6.9% RSD with an LLOQ of 75 ng/mL [1]. This application is clinically essential because CGP52421 accumulates to steady-state concentrations of 20–30 μM (exceeding parent drug levels) and contributes significantly to overall FLT3 inhibition despite its 5.4-fold lower potency in plasma [2][3]. The time-dependent auto-induction of CYP3A4 by midostaurin and its metabolites alters the parent-to-metabolite ratio over the course of treatment, making simultaneous quantification with matched internal standards necessary for accurate exposure assessment and drug-drug interaction evaluation [4].

Bioanalytical Method Development and Validation for ANDA Submissions and Generic Drug Bioequivalence Studies

In the context of Abbreviated New Drug Application (ANDA) submissions and commercial production of generic midostaurin formulations, 3-Hydroxy Midostaurin-d5 provides a regulatory-compliant internal standard for quantifying the CGP52421 metabolite in bioequivalence studies. FDA and EMA bioanalytical method validation guidance requires documented internal standard purity (≥98% by HPLC for 3-Hydroxy Midostaurin-d5) and demonstration that the internal standard does not interfere with analyte quantification . The +5 Da mass shift provided by d5 labeling ensures baseline resolution from the non-deuterated analyte in SRM/MRM modes while preserving chromatographic co-elution for optimal matrix effect correction [5]. Validated methods using deuterated internal standards for midostaurin have established β-expectation tolerance limits within ±15% (±20% at LLOQ), providing a precedent for regulatory acceptance of this internal standard strategy [1].

Investigation of CYP3A4-Mediated Drug-Drug Interactions Involving Midostaurin and Its Active Metabolites

Midostaurin and its metabolites CGP52421 and CGP62221 are substrates, reversible and time-dependent inhibitors, and inducers of CYP3A4, creating a complex interaction network that affects co-administered drugs such as posaconazole and ketoconazole [4]. Physiologically based pharmacokinetic (PBPK) modeling has demonstrated that midostaurin exposure increases 6.1-fold with ketoconazole co-administration and decreases by 94% with rifampicin [4]. Accurate quantification of both parent drug and metabolites using matched internal standards is essential for validating these PBPK models and predicting DDI magnitude under steady-state conditions. 3-Hydroxy Midostaurin-d5 enables precise measurement of CGP52421 concentrations in DDI study samples, supporting the assessment of net CYP3A4 induction or inhibition effects that cannot be inferred from parent drug measurements alone [3].

Pharmacodynamic Assessment of FLT3 Inhibition Using Plasma Inhibitory Activity (PIA) Assays

The plasma inhibitory activity (PIA) assay measures the capacity of patient plasma (containing midostaurin and its metabolites) to inhibit FLT3 autophosphorylation in ex vivo cellular systems [2]. This pharmacodynamic biomarker correlates with clinical response and requires accurate quantification of both parent drug and active metabolites to interpret PIA results. The finding that CGP52421 is 5.4-fold less potent than midostaurin in plasma (IC50 9.8 μM vs 1.8 μM) yet accumulates to 20–30 μM (2–3× the IC50) means that a weighted formula must be applied to express total FLT3 inhibitory activity: [PKC412] + [CGP62221] + [CGP52421]/5.4 [2]. 3-Hydroxy Midostaurin-d5 provides the internal standard required to accurately quantify the CGP52421 term in this equation, enabling robust PK-PD correlation and dose optimization in clinical trials [3].

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